molecular formula C15H24N2O5 B8494702 tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate

tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate

Cat. No.: B8494702
M. Wt: 312.36 g/mol
InChI Key: AUQDNWZOPTWWQL-UHFFFAOYSA-N
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Description

tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with tert-butoxycarbonylamino-propoxy and hydroxymethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection. One common synthetic route starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the nucleophilic substitution of the protected amino group with a propoxy group. The final step involves the deprotection of the Boc group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield pyridine derivatives with aldehyde or carboxylic acid functionalities.

Scientific Research Applications

tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxymethyl groups can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Tert-butoxycarbonylamino-propoxy)benzoic acid: This compound has a similar structure but with a benzoic acid moiety instead of a pyridine ring.

    4-(3-Tert-butoxycarbonylamino-propoxy)phenylboronic acid: This compound features a boronic acid group, which imparts different chemical properties and reactivity.

Uniqueness

tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate is unique due to the presence of both hydroxymethyl and tert-butoxycarbonylamino groups on a pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(20)16-5-4-6-21-13-7-11(9-18)17-12(8-13)10-19/h7-8,18-19H,4-6,9-10H2,1-3H3,(H,16,20)

InChI Key

AUQDNWZOPTWWQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC(=NC(=C1)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(3-tert-butoxycarbonylamino-propoxy)-pyridine-2,6-dicarboxylic acid diethyl ester (150 mg) in absolute ethanol (5 mL) was added sodium borohydride (43 mg) and calcium chloride (128 mg). After stirring for 4 h, hydrogen evolution ceased, and reaction was quenched with water. Solvent was evaporated under reduced pressure. The residue was then washed into separatory funnel using dichloromethane and water. The layers were separated, and the aqueous layer was extracted three times with dichloromethane. The combined organic solutions were dried over magnesium sulphate, and concentrated in vacuo to give 4-(3-tert-butoxycarbonylamino-propoxy)-2,6-bis-(hydroxymethyl)pyridine (80 mg):
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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